8-Ethoxy-2-(4-fluorophenyl)-3-nitro-2H-chromene (S14161) and its derivatives belong to the chemical class of chromenes. These compounds have gained significant attention in scientific research due to their potential as inhibitors of phosphoinositide 3-kinase (PI3K) [, ]. PI3Ks play a crucial role in various cellular processes, including cell growth, proliferation, and survival, making them attractive targets for cancer therapy [, ].
8-Hydroxy-2-imino-2H-chromene-3-carboxamide derivatives represent another class of chromene derivatives investigated for their potential in inhibiting aldo-keto reductase (AKR) enzymes [, ]. AKR enzymes play a role in the metabolism of various endogenous and exogenous compounds, including steroids, prostaglandins, and drugs []. Notably, AKR1C3 is implicated in the progression of castration-resistant prostate cancer (CRPC), making it a promising therapeutic target [].
8-Hydroxy-2-imino-2H-chromene-3-carboxamide derivatives have been synthesized as potent and selective inhibitors of human carbonyl reductase 1 (CBR1), specifically targeting the metabolism of anthracycline anticancer drugs []. While the provided abstracts don't detail specific synthesis methods, they emphasize structure-activity relationship studies that led to the development of highly potent derivatives like 8-hydroxy-2-imino-2H-chromene-3-carboxylic acid (2-chlorophenyl)amide (13h) [].
For 8-hydroxy-2-imino-2H-chromene-3-carboxamide derivatives, structure-activity relationship studies, site-directed mutagenesis, and molecular docking analyses revealed that interactions with specific amino acid residues in CBR1 are crucial for their inhibitory potency [].
8-Ethoxy-2-(4-fluorophenyl)-3-nitro-2H-chromene (S14161) and its derivatives exhibit their biological effects by inhibiting the PI3K/Akt signaling pathway [, , ]. This pathway plays a central role in regulating cell growth, proliferation, survival, and apoptosis [, , ]. By inhibiting PI3K, these compounds disrupt downstream signaling events, leading to cell cycle arrest, decreased proliferation, and induction of apoptosis in cancer cells [, , ].
8-Hydroxy-2-imino-2H-chromene-3-carboxamide derivatives, particularly 8-hydroxy-2-imino-2H-chromene-3-carboxylic acid (2-chlorophenyl)amide (13h), act as competitive inhibitors of CBR1 []. They compete with the natural substrate for binding to the enzyme's active site, thereby inhibiting its catalytic activity []. This inhibition prevents the conversion of anthracycline anticancer drugs into their less potent metabolites, potentially enhancing their efficacy and reducing cardiotoxicity [].
CAS No.: 119365-69-4
CAS No.: 2922-94-3
CAS No.: 19039-02-2
CAS No.:
CAS No.: 186825-39-8
CAS No.: 919005-14-4